2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C14H14ClN3O3S and its molecular weight is 339.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, including the refluxing of 1,3,4 oxadiazole-2-thiol with morpholine derivatives. These compounds are characterized using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction, providing detailed insights into their chemical structure and properties (Mamatha S.V et al., 2019).
Biological Activity Evaluation
The synthesized compounds exhibit a broad range of biological activities. For instance, some derivatives have shown remarkable anti-tuberculosis activity, superior anti-microbial activity against various microorganisms, and considerable selectivity against specific cancer cell lines. These activities are evaluated using methods like MIC (minimum inhibitory concentration), MTT assay, BrdU method, and flow cytometric analysis, suggesting their potential in developing new therapeutic agents (Mamatha S.V et al., 2019); (L. Yurttaş et al., 2013).
Antimicrobial and Hemolytic Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and screened for antimicrobial and hemolytic activity. Most of these compounds were found to be active against selected microbial species, indicating their potential as antimicrobial agents with less toxicity (Samreen Gul et al., 2017).
Anti-inflammatory and Anticancer Activities
Research also explores the anti-inflammatory and anticancer activities of oxadiazole derivatives. For example, the synthesis and evaluation of quinazolinone-1,3,4-oxadiazole derivatives showed promising cytotoxic activity against cancer cell lines, highlighting the potential of these compounds in cancer therapy (F. Hassanzadeh et al., 2019).
Mechanism of Action
Target of Action
Oxadiazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Chlorophenyl compounds also have a wide range of biological activities .
Mode of Action
The exact mode of action would depend on the specific targets of “2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone”. Generally, oxadiazole and chlorophenyl compounds can interact with their targets and cause changes in the function of the targets .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Oxadiazole and chlorophenyl compounds can affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Oxadiazole and chlorophenyl compounds can have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-3-1-10(2-4-11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPHXHSBWGLWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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